5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride
Overview
Description
5-(Chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chloromethyl group and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl compounds.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using chloromethyl methyl ether in the presence of a strong acid catalyst.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can occur at the chloromethyl group, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like nucleophiles (amines, alcohols) and bases (potassium hydroxide, sodium hydride) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different heterocyclic structure.
3-Cyclopropyl-1,2,4-triazole: A triazole derivative without the chloromethyl group.
Other Triazole Derivatives: Various triazole compounds with different substituents.
Uniqueness: 5-(Chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride is unique due to its combination of the chloromethyl group and the cyclopropyl group on the triazole ring. This combination provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWRPBDPKWDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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